molecular formula C5H11N3O3S B14493834 5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid CAS No. 63336-31-2

5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid

Cat. No.: B14493834
CAS No.: 63336-31-2
M. Wt: 193.23 g/mol
InChI Key: LZQSEAVJPPWPKC-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with methyl isothiocyanate, followed by cyclization in the presence of a suitable acid catalyst. The reaction is carried out at elevated temperatures to ensure complete cyclization and formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1H-1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole compound used in the synthesis of nucleoside analogues.

    Imidazole: A structurally related heterocycle with a wide range of applications.

Uniqueness: 5-Ethyl-2-methyl-2,5-dihydro-1H-1,2,4-triazole-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63336-31-2

Molecular Formula

C5H11N3O3S

Molecular Weight

193.23 g/mol

IUPAC Name

5-ethyl-2-methyl-1,5-dihydro-1,2,4-triazole-3-sulfonic acid

InChI

InChI=1S/C5H11N3O3S/c1-3-4-6-5(8(2)7-4)12(9,10)11/h4,7H,3H2,1-2H3,(H,9,10,11)

InChI Key

LZQSEAVJPPWPKC-UHFFFAOYSA-N

Canonical SMILES

CCC1NN(C(=N1)S(=O)(=O)O)C

Origin of Product

United States

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